An In-depth Technical Guide to 3,5-Dichloro-2,6-dimethoxybenzoic acid
An In-depth Technical Guide to 3,5-Dichloro-2,6-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2,6-dimethoxybenzoic acid is a halogenated and methoxylated derivative of benzoic acid. While extensive peer-reviewed data on its specific chemical properties and synthesis is limited in publicly available literature, its primary significance lies in its role as a key intermediate in the synthesis of pharmacologically active molecules, particularly dopamine D2 receptor antagonists. These antagonists are crucial in the development of therapeutics for a range of neurological and psychiatric conditions, including schizophrenia and Parkinson's disease. This guide provides a comprehensive overview of the known properties of 3,5-Dichloro-2,6-dimethoxybenzoic acid and offers insights into its synthesis and analytical characterization based on related compounds.
Chemical and Physical Properties
Quantitative data for 3,5-Dichloro-2,6-dimethoxybenzoic acid is not extensively reported. The following table summarizes the available information. For comparative purposes, a table for the related, well-characterized compound 3,5-dimethoxybenzoic acid is also provided.
Table 1: Physicochemical Properties of 3,5-Dichloro-2,6-dimethoxybenzoic acid
| Property | Value | Reference(s) |
| CAS Number | 73219-91-7 | |
| Molecular Formula | C₉H₈Cl₂O₄ | |
| Molecular Weight | 251.07 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 99-104 °C | |
| IUPAC Name | 3,5-dichloro-2,6-dimethoxybenzoic acid |
Table 2: Physicochemical Properties of the Analogous Compound 3,5-Dimethoxybenzoic Acid
| Property | Value | Reference(s) |
| CAS Number | 1132-21-4 | |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | |
| Appearance | White to off-white or beige crystalline powder | |
| Melting Point | 178-180 °C | |
| Boiling Point | 340.65 °C (estimated) | |
| pKa | Not explicitly found | |
| Solubility | Sparingly soluble in water; Soluble in ethanol and aqueous acetic acid |
Synthesis and Purification
Proposed Synthesis of 3,5-Dichloro-2,6-dimethoxybenzoic acid
Hypothetical Synthesis Workflow:
Caption: A generalized workflow for the synthesis and purification of a substituted benzoic acid.
Experimental Protocol for the Synthesis of the Analogous 3,5-Dimethoxybenzoic Acid
The following is a representative experimental protocol for the synthesis of 3,5-dimethoxybenzoic acid via the methylation of 3,5-dihydroxybenzoic acid.
Materials:
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3,5-dihydroxybenzoic acid
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Acetone
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Potassium carbonate
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Dimethyl sulfate
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30% Sodium hydroxide solution
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Concentrated hydrochloric acid
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Deionized water
Procedure:
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Dissolve 3,5-dihydroxybenzoic acid in acetone in a round-bottom flask.
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Add potassium carbonate to the solution at room temperature.
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Add dimethyl sulfate dropwise to the mixture.
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Heat the reaction mixture to 55°C and allow it to reflux overnight.
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After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.
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Add water to the residue, followed by the addition of a 30% sodium hydroxide solution to adjust the pH to 14.
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Heat the mixture at 75°C for 4 hours to ensure complete hydrolysis of any ester intermediates.
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Cool the reaction mixture to room temperature.
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Acidify the solution with concentrated hydrochloric acid to a pH of approximately 6, which will precipitate the product.
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Filter the white solid, wash with water, and dry to obtain 3,5-dimethoxybenzoic acid.
Purification by Recrystallization
A common method for the purification of substituted benzoic acids is recrystallization.
General Recrystallization Protocol:
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Dissolve the crude benzoic acid derivative in a minimum amount of a suitable hot solvent (e.g., ethanol, water, or a mixture thereof).
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If the solution is colored, a small amount of activated charcoal may be added, and the solution is briefly boiled.
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Hot filter the solution to remove insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
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Dry the purified crystals under vacuum.
Role in Drug Development: Synthesis of Dopamine D2 Receptor Antagonists
3,5-Dichloro-2,6-dimethoxybenzoic acid is a valuable building block in the synthesis of dopamine D2 receptor antagonists. The dopamine D2 receptor is a G protein-coupled receptor that is a primary target for antipsychotic drugs. Antagonists of this receptor can help to alleviate the symptoms of psychosis.
The synthesis of these complex drug molecules often involves multiple steps. 3,5-Dichloro-2,6-dimethoxybenzoic acid can be activated, for example, by conversion to the corresponding acid chloride, and then reacted with a suitable amine to form an amide bond, a common structural motif in many pharmaceuticals.
Illustrative Reaction Scheme:
Caption: Generalized synthetic pathway illustrating the role of 3,5-Dichloro-2,6-dimethoxybenzoic acid in the synthesis of a dopamine D2 receptor antagonist.
Spectroscopic Data of an Analogous Compound
Table 3: Predicted ¹H NMR Spectral Data for 3,5-Dimethoxybenzoic Acid
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.2 - 7.4 | m |
| Methoxy-H | ~3.8 | s |
| Carboxylic Acid-H | >10 | br s |
Table 4: Predicted ¹³C NMR Spectral Data for 3,5-Dimethoxybenzoic Acid
| Carbon | Chemical Shift (ppm) |
| Carboxylic Acid C=O | ~170 |
| Aromatic C-O | ~160 |
| Aromatic C-H | 105 - 130 |
| Methoxy C | ~55 |
Safety Information
Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
3,5-Dichloro-2,6-dimethoxybenzoic acid is a specialized chemical intermediate with significant potential in the field of medicinal chemistry, particularly in the synthesis of dopamine D2 receptor antagonists. While detailed public data on its specific properties and synthesis are sparse, this guide provides a foundational understanding of its characteristics and applications based on available information and knowledge of related compounds. Further research into the synthesis and characterization of this molecule would be beneficial for its broader application in drug discovery and development.





